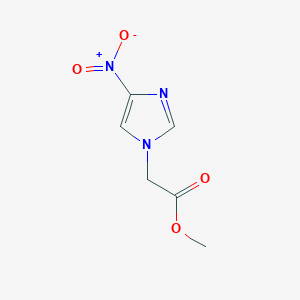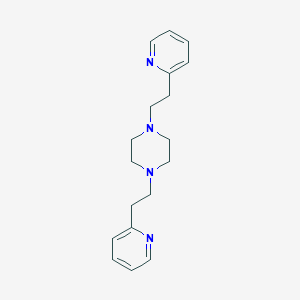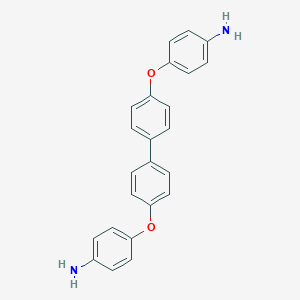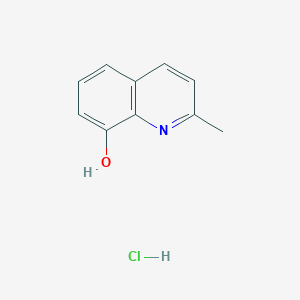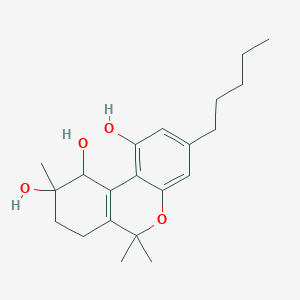
Barium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium tetrafluoroborate (Ba(BF4)2) is an inorganic compound that is widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a high melting point. This compound is synthesized by the reaction of barium chloride and sodium tetrafluoroborate.
Mecanismo De Acción
The mechanism of action of barium tetrafluoroborate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst in organic synthesis reactions. It also acts as a source of fluoride ions in the preparation of boron trifluoride complexes.
Efectos Bioquímicos Y Fisiológicos
There are no known biochemical and physiological effects of barium tetrafluoroborate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using barium tetrafluoroborate in lab experiments are that it is a relatively inexpensive and widely available reagent. It is also easy to handle and store. The limitations of using barium tetrafluoroborate in lab experiments are that it is toxic and corrosive. It should be handled with care and disposed of properly.
Direcciones Futuras
There are several future directions for the use of barium tetrafluoroborate in scientific research. One direction is the development of new and efficient synthesis methods for the preparation of boron trifluoride complexes. Another direction is the use of barium tetrafluoroborate in the synthesis of new organic compounds with potential biological activity. Finally, the use of barium tetrafluoroborate in the electroplating of metals is an area that could be further explored for its potential applications in industry.
Métodos De Síntesis
Barium tetrafluoroborate is synthesized by the reaction of barium chloride and sodium tetrafluoroborate. The reaction is carried out in water at room temperature. The resulting precipitate is then filtered and washed with water to obtain the final product. The chemical equation for the synthesis of barium tetrafluoroborate is as follows:
BaCl2 + 2NaBF4 → Ba(BF4)2 + 2NaCl
Aplicaciones Científicas De Investigación
Barium tetrafluoroborate is widely used in various scientific research applications. It is used as a catalyst in organic synthesis reactions such as Friedel-Crafts acylation and alkylation reactions. It is also used as a reagent in the preparation of boron trifluoride complexes. Barium tetrafluoroborate is also used in the electroplating of metals such as aluminum and magnesium.
Propiedades
Número CAS |
13862-62-9 |
|---|---|
Nombre del producto |
Barium tetrafluoroborate |
Fórmula molecular |
B2BaF8 |
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
barium(2+);ditetrafluoroborate |
InChI |
InChI=1S/2BF4.Ba/c2*2-1(3,4)5;/q2*-1;+2 |
Clave InChI |
XKIOEQAEFAWTOM-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
Otros números CAS |
13862-62-9 |
Sinónimos |
Barium tetrafluoroborate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



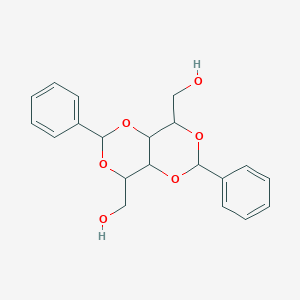

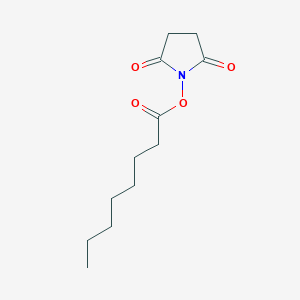
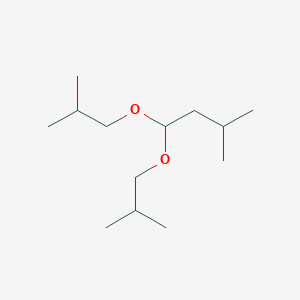
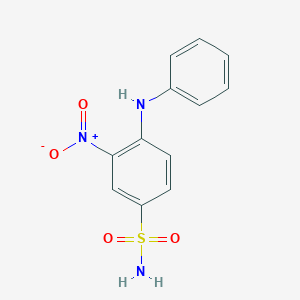
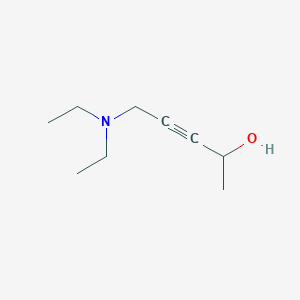

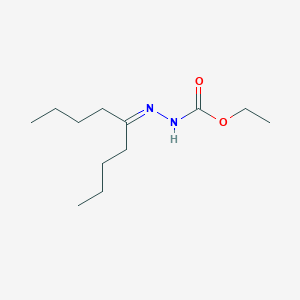
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
